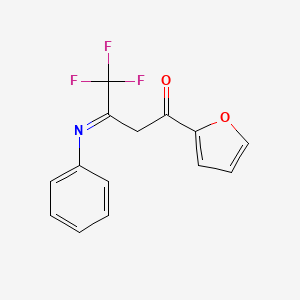
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline.
Condensation Reaction: The key step involves a condensation reaction between 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the imine intermediate.
Isomerization: The imine intermediate undergoes isomerization to yield the (3E)-isomer of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Condensation: Utilizing efficient catalysts to promote the condensation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation Products: Oxidized derivatives of the furan and phenyl groups.
Reduction Products: Amino derivatives resulting from the reduction of the imine group.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imine group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one: Unique due to the combination of trifluoromethyl, furan, and phenyl groups.
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-2-one: Similar structure but with a different position of the imine group.
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-3-one: Another isomer with the imine group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and phenyl groups contribute to its reactivity and potential biological activity.
Properties
CAS No. |
676578-90-8 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(18-10-5-2-1-3-6-10)9-11(19)12-7-4-8-20-12/h1-8H,9H2 |
InChI Key |
TZHZQWWZCXQJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
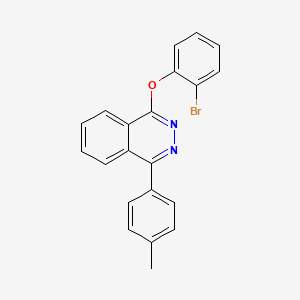
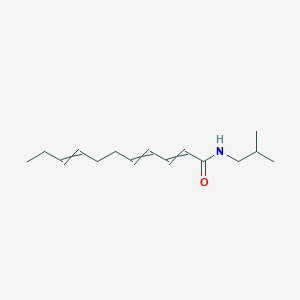
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
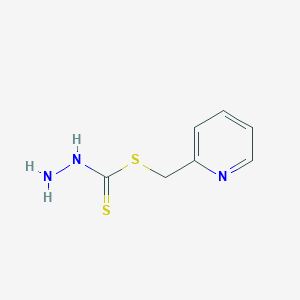
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
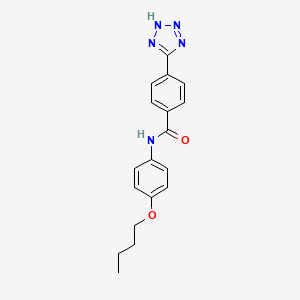
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
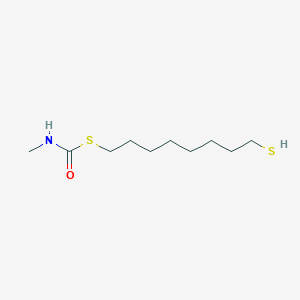
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
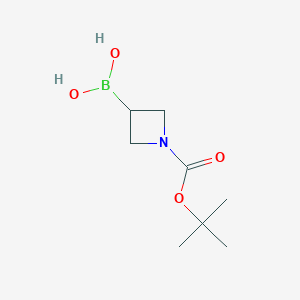
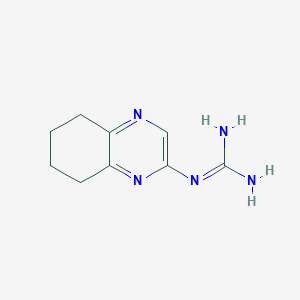
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
